Ethyl 5-methylthiophene-2-glyoxylate
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Overview
Description
Ethyl 5-methylthiophene-2-glyoxylate is a chemical compound with the molecular formula C9H10O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Mechanism of Action
Target of Action
Ethyl 5-methylthiophene-2-glyoxylate is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives have been found to exhibit a variety of biological effects and are of interest to medicinal chemists . .
Biochemical Pathways
Thiophene derivatives have been found to play a vital role in various biochemical pathways . They are utilized in industrial chemistry and material science as corrosion inhibitors . Furthermore, they have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methylthiophene-2-glyoxylate can be synthesized through several methods. One common approach involves the condensation reaction of 5-methylthiophene-2-carboxylic acid with ethyl glyoxylate in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) can be employed to facilitate the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylthiophene-2-glyoxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Ethyl 5-methylthiophene-2-glyoxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving sulfur-containing heterocycles.
Industry: It is utilized in the production of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
- Ethyl thiophene-2-glyoxylate
- Methyl 5-methylthiophene-2-glyoxylate
- Ethyl 2-thiopheneglyoxylate
Uniqueness
This compound is unique due to the presence of both an ethyl ester and a methyl group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis. The methyl group enhances the compound’s stability and reactivity, while the ethyl ester provides a handle for further functionalization.
Properties
IUPAC Name |
ethyl 2-(5-methylthiophen-2-yl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-3-12-9(11)8(10)7-5-4-6(2)13-7/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNAPDCQSLHSDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(S1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543169 |
Source
|
Record name | Ethyl (5-methylthiophen-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50845-87-9 |
Source
|
Record name | Ethyl (5-methylthiophen-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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